

# A Technical Guide to the Spectroscopic Analysis of Brevianamide Y

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## Compound of Interest

Compound Name: Brevianamide R

Cat. No.: B12378680

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Brevianamide Y, a member of the bicyclo[2.2.2]diazaoctane class of indole alkaloids. These complex natural products are of significant interest to researchers in natural product synthesis, drug discovery, and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with the methodologies for their acquisition.

It is important to note that a search of the scientific literature did not yield specific information for a compound designated "**Brevianamide R**." Therefore, this guide focuses on the well-characterized and structurally related Brevianamide Y to provide a relevant and detailed spectroscopic analysis for this compound class.

## Spectroscopic Data of Brevianamide Y

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS data for Brevianamide Y. The NMR data is provided for samples dissolved in deuterated dimethyl sulfoxide ( $(\text{CD}_3)_2\text{SO}$ ), which is a common solvent for this class of compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Brevianamide Y in  $(\text{CD}_3)_2\text{SO}$ [1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity, J (Hz)
10.33	s
8.81	s
7.43	d, J = 7.5
7.19	t, J = 7.7
6.99	t, J = 7.4
6.81	d, J = 7.7
3.31-3.24	m
3.17	dd, J = 10.0, 5.0
2.82	dd, J = 15.1, 3.0
2.45	ddd, J = 15.1, 10.0, 3.0
2.13	dd, J = 15.2, 3.0
2.02-1.95	m
1.95-1.88	m
1.83-1.74	m
1.65	dd, J = 13.0, 7.2
0.99	s
0.69	s

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Brevianamide Y in  $(\text{CD}_3)_2\text{SO}$ [1]

Chemical Shift ( $\delta$ ) ppm
182.3
173.0
169.6
142.9
130.3
128.6
126.8
121.3
109.5
69.1
67.6
62.6
50.5
47.3
43.7
34.1
28.9
28.4
24.9
23.5
20.9

Table 3: HRMS Data for Brevianamide Y[1]

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	366.1812	366.1816

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products and indole alkaloids.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified Brevianamide Y (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide ((CD<sub>3</sub>)<sub>2</sub>SO). The solution is then transferred to a 5 mm NMR tube.

- **Instrumentation:** NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- **<sup>13</sup>C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed with an appropriate software package, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

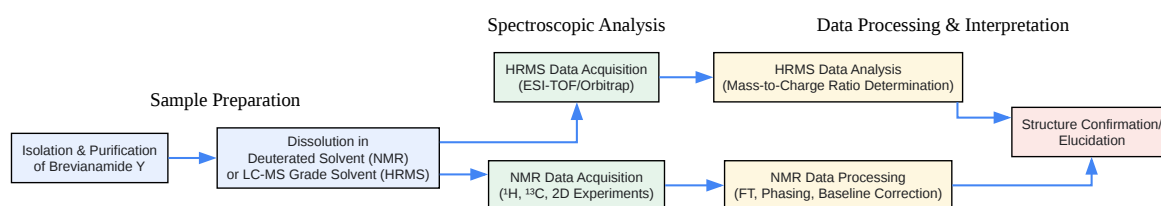
### High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

- **Sample Preparation:** A dilute solution of Brevianamide Y is prepared in a suitable solvent, typically methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.
- **Instrumentation:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- **Data Acquisition:** The mass spectrometer is operated in positive ion mode to detect the protonated molecule  $[M+H]^+$ . The instrument is calibrated prior to analysis to ensure high mass accuracy.
- **Data Analysis:** The exact mass of the  $[M+H]^+$  ion is measured and compared to the calculated theoretical mass for the molecular formula of Brevianamide Y ( $C_{21}H_{23}N_3O_3$ ) to confirm its elemental composition.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Brevianamide Y, from sample preparation to data analysis.



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Caption: Workflow for the spectroscopic analysis of Brevianamide Y.

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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Brevianamide Y]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378680#brevianamide-r-spectroscopic-data-nmr-hrms]

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